Cas no 1823269-45-9 (tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate)
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
- tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate
- YXC26945
- 1-Boc-7-amino-1-azaspiro[4.4]nonane
- P19075
- t-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl7-amino-1-azaspiro[4.4]nonane-1-carboxylate
- MFCD26406416
- CS-0120668
- EN300-323155
- BS-43129
- 1823269-45-9
-
- MDL: MFCD26406416
- Inchi: 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3
- InChI Key: ZVJHYQSIDJVEIE-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC21CCC(C2)N)=O
Computed Properties
- Exact Mass: 240.183778013 g/mol
- Monoisotopic Mass: 240.183778013 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.6
- Molecular Weight: 240.34
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB535709-100 mg |
t-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate; . |
1823269-45-9 | 100MG |
€1,118.40 | 2022-02-28 | ||
| Chemenu | CM441484-1g |
tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 95%+ | 1g |
$3668 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191308-100mg |
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 98% | 100mg |
¥4190 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191308-250mg |
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 98% | 250mg |
¥7263 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191308-500mg |
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 98% | 500mg |
¥12110 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191308-1g |
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 98% | 1g |
¥18158 | 2023-04-15 | |
| Enamine | EN300-323155-0.05g |
tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 95% | 0.05g |
$453.0 | 2023-09-04 | |
| Enamine | EN300-323155-0.1g |
tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 95% | 0.1g |
$673.0 | 2023-09-04 | |
| Enamine | EN300-323155-0.25g |
tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 95% | 0.25g |
$961.0 | 2023-09-04 | |
| Enamine | EN300-323155-0.5g |
tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate |
1823269-45-9 | 95% | 0.5g |
$1513.0 | 2023-09-04 |
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 1823269-45-9, known as tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate, is a unique organic compound that has garnered attention in the field of organic chemistry and pharmacology. This compound is characterized by its spirocyclic structure, which consists of two fused rings sharing a single atom, in this case, the nitrogen atom in the 1-azaspiro[4.4]nonane moiety. The tert-butyl group attached to the carboxylate further enhances the molecule's stability and solubility properties.
Recent studies have highlighted the potential of tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate in drug delivery systems due to its ability to act as a prodrug. The spirocyclic structure provides a rigid framework that can be exploited for targeted drug delivery, ensuring controlled release and enhanced bioavailability. Researchers have also explored the use of this compound as a precursor for synthesizing bioactive molecules, particularly those with anti-inflammatory and antimicrobial properties.
The synthesis of tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate involves a multi-step process that typically includes ring-closing metathesis and subsequent functionalization. The spirocyclic core is formed through the reaction of a diene with a suitable alkene under catalytic conditions, followed by nucleophilic substitution to introduce the amino and tert-butyl groups. This method ensures high yield and purity, making it suitable for large-scale production in pharmaceutical applications.
One of the most promising applications of this compound lies in its role as an enzyme inhibitor. Studies have shown that tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential candidate for developing novel anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
In addition to its pharmacological applications, tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate has been investigated for its potential in materials science. Its rigid spirocyclic structure and bulky tert-butyl group make it an ideal candidate for designing self-healing polymers and stimuli-responsive materials. These materials can exhibit reversible changes in their physical properties upon exposure to external stimuli, such as temperature or pH, opening new avenues for smart material applications.
The structural versatility of tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate also makes it a valuable tool in medicinal chemistry for designing bioisosteres and mimetics. By modifying the substituents on the spirocyclic core, researchers can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to optimize its therapeutic potential.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate to various protein targets with high accuracy. These computational models have provided insights into the molecular interactions that govern the compound's bioactivity, paving the way for rational drug design strategies.
In conclusion, tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate is a multifaceted compound with diverse applications across multiple disciplines. Its unique spirocyclic structure, combined with functional groups like the amino and tert-butyl groups, positions it as a valuable asset in drug discovery, material science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.
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